molecular formula C15H21NO B14436741 3-(1-Methyl-3a-hexahydroindolinyl)phenol CAS No. 73986-57-9

3-(1-Methyl-3a-hexahydroindolinyl)phenol

Cat. No.: B14436741
CAS No.: 73986-57-9
M. Wt: 231.33 g/mol
InChI Key: BLPUQJOLIDWSHR-UHFFFAOYSA-N
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Description

3-(1-Methyl-3a-hexahydroindolinyl)phenol is a chemical compound with the molecular formula C15H21NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a phenol group and a hexahydroindolinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-3a-hexahydroindolinyl)phenol typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole undergoes further steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3a-hexahydroindolinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinones, reduced derivatives, and substituted phenols.

Scientific Research Applications

3-(1-Methyl-3a-hexahydroindolinyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3a-hexahydroindolinyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with various receptors. These interactions can modulate biological activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    Indole-3-acetic acid: A plant hormone with similar biological activities.

    Tryptophan: An amino acid containing the indole nucleus.

Uniqueness

3-(1-Methyl-3a-hexahydroindolinyl)phenol is unique due to its specific structure, which combines a phenol group with a hexahydroindolinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

73986-57-9

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-3a-yl)phenol

InChI

InChI=1S/C15H21NO/c1-16-10-9-15(8-3-2-7-14(15)16)12-5-4-6-13(17)11-12/h4-6,11,14,17H,2-3,7-10H2,1H3

InChI Key

BLPUQJOLIDWSHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1CCCC2)C3=CC(=CC=C3)O

Origin of Product

United States

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